molecular formula C8H16ClN3O B1440783 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1354953-52-8

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B1440783
M. Wt: 205.68 g/mol
InChI Key: HFVKQKKEACYYLQ-UHFFFAOYSA-N
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Description

The compound “1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the IUPAC name 2-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCC1=NC (C (C) (C)C)=NO1. [H]Cl . The InChI code for this compound is 1S/C7H13N3O.ClH/c1-7 (2,3)6-9-5 (4-8)11-10-6;/h4,8H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.69 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Compounds containing the 1,2,4-oxadiazole ring, like "1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride", have been synthesized and tested for antitumor activity. One study synthesized novel bioactive 1,2,4-oxadiazole natural product analogs and tested them for antitumor activity toward a panel of 11 cell lines in vitro. One of the compounds exhibited significant potency with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Metabolic Studies

  • The compound has been investigated in metabolic studies, such as enzymatic C-Demethylation in rat liver microsomes. This research helps understand the metabolic fate and potential interactions of the compound in biological systems (Yoo et al., 2008).

Structural Analysis and Antitumor Potential

  • Further studies have been conducted on the design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole derivatives. These studies involve modifying the lipophilicity of the molecules to enhance their transport through cell wall barriers. In vitro anti-cancer activity of these compounds has been assessed, showing potential as anticancer agents (Maftei et al., 2016).

Antibacterial and Anthelmintic Activity

  • Some derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their antibacterial and anthelmintic activities. This indicates the potential of such compounds in pharmaceutical applications for treating infections and parasitic diseases (Sanjeevarayappa et al., 2015).

Antibacterial Activity of Derivatives

  • The synthesis and antibacterial activity of certain derivatives have been studied, highlighting the potential for developing new antibacterial agents based on the 1,2,4-oxadiazole structure (Prasad, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be stored at room temperature .

properties

IUPAC Name

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-5(9)6-10-7(11-12-6)8(2,3)4;/h5H,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVKQKKEACYYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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